3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Description
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- is a heterocyclic derivative belonging to the 1,2,4-triazole class, characterized by a sulfur atom at position 3 (thione group). Its structure includes a branched 2-methylbutyl substituent at position 4 and a 4-methylphenyl group at position 5 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and solubility, which are critical for biological activity and pharmacokinetics .
Properties
IUPAC Name |
4-(2-methylbutyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-10(2)9-17-13(15-16-14(17)18)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMRJAFISYXEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
One significant application of triazole derivatives is in the treatment of epilepsy. A closely related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) , demonstrated potent anticonvulsant effects in preclinical models. The mechanism of action involves modulation of voltage-gated sodium channels and interactions with GABA_A receptors. TP-315 showed a protective index indicating its potential as a therapeutic agent for seizure disorders .
Antiviral Activity
Research has also focused on the synthesis of nucleosides derived from triazole-3-thione compounds. These nucleosides exhibited significant antiviral activity against herpes simplex virus (HSV) in vitro. The incorporation of specific substituents on the triazole ring enhanced both cytotoxicity and antiviral efficacy. Notably, compounds like 3-phenacylthio-1-(β-D-ribofuranosyl)-1,2,4-triazole were found to have selectivity indexes superior to that of ribavirin .
Inhibition of Metallo-Beta-Lactamases (MBLs)
Another critical application is the development of inhibitors targeting metallo-beta-lactamases , which confer antibiotic resistance in bacteria. Recent studies have optimized triazole derivatives to enhance their inhibitory activity against MBLs such as NDM-1 and VIM-type enzymes. These compounds showed promising results in reducing the minimum inhibitory concentration (MIC) for resistant bacterial strains .
Analytical Applications
Mass Spectrometry Techniques
A novel analytical approach utilizing high-resolution mass spectrometry has been developed to discriminate between tautomeric forms of triazole compounds. This method employs high-performance liquid chromatography (HPLC) coupled with electrospray ionization-time-of-flight mass spectrometry (ESI-TOF-MS). The technique allows for rapid separation and identification of triazole-thione and thiol tautomers with high sensitivity .
Agricultural Applications
Fungicidal Properties
Triazole derivatives are also recognized for their fungicidal properties. Research indicates that certain triazole compounds can inhibit fungal growth effectively. This is particularly relevant in agricultural settings where triazoles are used as fungicides to protect crops from various fungal pathogens.
Data Summary Table
Case Studies
- Anticonvulsant Study : A study involving TP-315 demonstrated its ability to protect mice from seizures induced by maximal electroshock. The compound's interaction with sodium channels was pivotal in its anticonvulsant action .
- Antiviral Efficacy : In vitro testing of synthesized nucleosides derived from triazole showed promising antiviral activity against HSV, outperforming traditional antiviral agents like ribavirin .
- MBL Inhibition : A series of structure-based optimizations led to the identification of triazole derivatives that significantly inhibited MBLs in resistant bacterial strains, showcasing their potential as novel antibacterial agents .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application, but it generally involves the disruption of biological processes or the inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Triazole-Thiones
*Calculated based on substituents.
Physicochemical Properties
- Lipophilicity : The 2-methylbutyl group in the target compound increases hydrophobicity compared to shorter chains (e.g., 2-methylpropyl in ) .
- Solubility : Branched alkyl chains may reduce aqueous solubility but enhance bioavailability. For example, the compound in has a boiling point of 404.1°C, indicating high thermal stability .
Biological Activity
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer, and anticonvulsant properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring that contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi. For instance:
- Antibacterial Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and vancomycin .
- Antifungal Activity : The antifungal properties were highlighted in studies where similar triazole compounds showed effectiveness against strains such as Candida albicans and Aspergillus niger with varying degrees of potency .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:
- Mechanism : The compound's structural features allow it to interact with cellular targets involved in cancer growth. Molecular docking studies have suggested strong binding affinities to proteins associated with tumor progression .
Anticonvulsant Activity
Several studies have evaluated the anticonvulsant properties of 1,2,4-triazole derivatives. For example:
- Testing Methods : The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test were employed to assess anticonvulsant efficacy. Compounds similar to the target compound demonstrated significant protective effects against seizures .
Case Studies
- Study on Antibacterial Properties : A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested them against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the triazole structure could enhance antibacterial activity significantly .
- Antifungal Efficacy Against Candida Species : A comparative study highlighted that specific triazoles exhibited potent antifungal activity against Candida tropicalis, suggesting that structural variations play a crucial role in efficacy .
Preparation Methods
Advantages of this method:
- Higher yields compared to conventional methods (typically yields >70%).
- Reduced solvent usage and waste generation by employing ethanol and aqueous NaOH.
- Shorter reaction times (completion within 4 to 6 hours).
- Simplified experimental procedure without the need for isolation of intermediates.
Reaction Scheme Summary:
| Step | Reactants/Conditions | Product/Outcome |
|---|---|---|
| 1 | Substituted hydrazide + alkyl/aryl isothiocyanate in ethanol, reflux | Thiosemicarbazide intermediate |
| 2 | Reflux in 4N NaOH aqueous solution | Cyclized 1,2,4-triazole-3-thione derivative |
| Work-up | Acidification with HCl, filtration, recrystallization | Pure 1,2,4-triazole-3-thione product |
Detailed Experimental Procedure and Characterization
A typical preparation of a 1,2,4-triazole-3-thione derivative with alkyl and aryl substituents (analogous to the target compound) follows the protocol described in the 2013 study by Abacı et al. and related literature:
- Materials: Substituted hydrazide (e.g., 4-methylphenyl hydrazide), alkyl isothiocyanate (e.g., 2-methylbutyl isothiocyanate), ethanol, 4N NaOH, 4N HCl.
-
- Dissolve hydrazide and isothiocyanate in ethanol and reflux for 2-3 hours.
- Add 4N NaOH aqueous solution and continue reflux for an additional 3-4 hours.
- Cool the reaction mixture, acidify to pH 4-5 with 4N HCl to precipitate the product.
- Filter, wash with water, and recrystallize from 70% ethanol.
Yields: Typically 70-80%.
- Characterization: Confirmed by melting point, IR (notable peaks for N-H, C=S, C=N), 1H-NMR (characteristic signals for substituents and NH/SH proton), elemental analysis.
Comparative Analysis of Synthesis Methods
| Feature | Conventional Multi-Step Method | One-Pot Two-Step Method (Abacı et al.) |
|---|---|---|
| Reaction Time | Long (often >12 hours) | Shorter (4-6 hours) |
| Solvent Usage | Higher (multiple solvents, large volumes) | Reduced (ethanol and aqueous NaOH primarily) |
| Yield | Moderate (around 50-60%) | Higher (70-80%) |
| Isolation Steps | Multiple (isolation of intermediates) | Simplified (direct cyclization in same pot) |
| Environmental Impact | Higher solvent waste | Reduced waste, greener solvents |
| Purity and Characterization | Comparable | Comparable or superior |
Additional Synthetic Routes and Variations
Other research has explored modifications to the preparation of 1,2,4-triazole-3-thiones, including:
- Use of different hydrazide precursors and isothiocyanates to introduce various substituents at positions 4 and 5 of the triazole ring.
- Cyclization under different alkaline conditions or solvents to optimize reaction kinetics.
- Post-synthesis functionalization such as substitution reactions on the triazole-3-thione core to yield derivatives with enhanced biological activities.
These variations confirm the robustness of the core synthetic strategy involving thiosemicarbazide intermediates and alkaline cyclization.
Summary Table of Typical Reaction Conditions and Yields
| Compound Variant | Hydrazide Type | Isothiocyanate Type | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key Characterization Data (IR, NMR) |
|---|---|---|---|---|---|---|
| 2,4-Dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | 4-methylphenyl hydrazide | 2-methylbutyl isothiocyanate | 6 | 75-80 | ~140-145 | IR: 3200-3300 (N-H), 1270 (C=S), NMR: methyl and aromatic signals, NH/SH proton around 12 ppm |
Q & A
Q. What are the common synthetic routes for 3H-1,2,4-triazole-3-thione derivatives?
The synthesis of triazole-thiones typically involves cyclization reactions or nucleophilic substitution. For example:
- Nucleophilic substitution : Reacting thiocarbohydrazide with substituted carboxylic acids under thermal conditions (fusion method) yields triazole-thione cores. For instance, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized via nucleophilic substitution of thiocarbohydrazide with appropriate precursors .
- Cyclocondensation : Fusion of 4-hydroxyphenylacetic acid with thiocarbohydrazide at 413 K produces crystalline triazole-thiones, as demonstrated in crystal structure studies .
Q. How are spectroscopic techniques employed in characterizing triazole-thione derivatives?
- IR Spectroscopy : Identifies thione (C=S) stretching vibrations (~1,200–1,250 cm⁻¹) and N-H/NH₂ groups. DFT calculations (e.g., B3LYP/6-311G(d,p)) validate experimental IR peaks .
- NMR : H and C NMR confirm substituent positions. For example, aromatic protons in 4-methylphenyl groups appear as singlet or multiplet peaks at δ 7.2–7.4 ppm, while alkyl chains (e.g., 2-methylbutyl) show distinct splitting patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings and triazole cores (e.g., 67.51° in 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione) .
Q. What preliminary biological activities are reported for triazole-thione derivatives?
- Antimicrobial activity : Derivatives with methoxyphenyl substituents (e.g., 2,4-dimethoxyphenyl) exhibit potent antifungal and antibacterial effects, likely due to electron-withdrawing groups enhancing membrane disruption .
- Anticonvulsant activity : Structural analogs like TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) show efficacy in maximal electroshock (MES) models by modulating voltage-gated sodium channels .
Advanced Research Questions
Q. How do DFT calculations enhance understanding of molecular geometry and electronic properties?
- Conformational analysis : DFT (B3LYP/6-311G(d,p)) computes energy profiles for torsion angles (e.g., thiophene vs. p-tolyl groups), revealing stable conformers and rotational barriers .
- HOMO-LUMO analysis : Predicts reactivity; lower HOMO-LUMO gaps (e.g., 3.5–4.0 eV) correlate with higher electrophilicity and potential bioactivity .
- NMR chemical shift correlation : DFT-derived shifts show <0.3 ppm deviation from experimental H/C data, validating computational models .
Q. What methodologies predict acute toxicity in triazole-thione derivatives?
- GUSAR-online : Predicts LD₅₀ values using quantitative structure-toxicity relationships (QSTR). For 14 dimethoxyphenyl derivatives, compounds with LD₅₀ > 500 mg/kg were prioritized for pharmacological screening .
- ADMET profiling : Combines computational tools (e.g., SwissADME) to assess blood-brain barrier permeability and hepatotoxicity, critical for anticonvulsant candidates .
Q. How do structural modifications influence anticonvulsant efficacy and neurotoxicity?
- Substituent effects : Bulky alkyl chains (e.g., 2-methylbutyl) enhance lipid solubility and BBB penetration, while electron-deficient aryl groups (e.g., 4-chlorophenyl) improve sodium channel binding .
- Toxicity trade-offs : TP-315 (ED₅₀ = 12.8 mg/kg) shows lower neurotoxicity (TD₅₀ = 98.3 mg/kg) compared to carbamazepine, attributed to reduced off-target interactions .
Q. What role do triazole-thiones play in enzyme inhibition, particularly metallo-β-lactamases (MBLs)?
- Binding modes : Non-amino derivatives (e.g., 1,2-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione) coordinate with Zn²⁺ ions in L1 MBL’s active site, disrupting antibiotic hydrolysis. X-ray crystallography confirms thione sulfur’s role in chelation .
- Structure-activity relationships (SAR) : Amino substituents (e.g., 4-amino) improve hydrogen bonding with catalytic residues (e.g., His116 in L1 MBL), enhancing inhibition (IC₅₀ < 10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
